molecular formula C70H123F3N16O21 B6297847 Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2.TFA CAS No. 800379-47-9

Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2.TFA

Cat. No.: B6297847
CAS No.: 800379-47-9
M. Wt: 1581.8 g/mol
InChI Key: WCUGBARJLYQTSD-PDGAQFIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2.TFA is a synthetic peptide featuring a repetitive sequence of lysine (Lys), leucine (Leu), and aspartic acid (Asp) residues. The peptide is acetylated at the N-terminus (Ac-) and amidated at the C-terminus (-NH2), with trifluoroacetic acid (TFA) as the counterion.

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H122N16O19.C2HF3O2/c1-35(2)26-45(57(72)92)76-66(101)51(32-54(86)87)82-64(99)49(30-39(9)10)78-59(94)43(21-15-18-24-70)74-62(97)47(28-37(5)6)81-68(103)53(34-56(90)91)84-65(100)50(31-40(11)12)79-60(95)44(22-16-19-25-71)75-61(96)46(27-36(3)4)80-67(102)52(33-55(88)89)83-63(98)48(29-38(7)8)77-58(93)42(73-41(13)85)20-14-17-23-69;3-2(4,5)1(6)7/h35-40,42-53H,14-34,69-71H2,1-13H3,(H2,72,92)(H,73,85)(H,74,97)(H,75,96)(H,76,101)(H,77,93)(H,78,94)(H,79,95)(H,80,102)(H,81,103)(H,82,99)(H,83,98)(H,84,100)(H,86,87)(H,88,89)(H,90,91);(H,6,7)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUGBARJLYQTSD-PDGAQFIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H123F3N16O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1581.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the peptide’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2.TFA: can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at specific amino acid residues such as methionine or cysteine if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the specific substitution desired.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction will yield free thiols.

Scientific Research Applications

Biochemical Research

Protease Substrates
The peptide has been utilized as a substrate for various proteases due to its specific sequence which can influence enzyme activity. For example, the sequence can be modified to create fluorogenic substrates for proteases such as caspases and cathepsins. These substrates are essential for studying protease activity in cellular processes, including apoptosis and inflammation.

Peptide Sequence Target Protease Application
Ac-Lys-Leu-AspCaspase-3Apoptosis studies
Ac-Lys-Leu-AspCathepsin DCancer research

Drug Development

Therapeutic Agents
Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2.TFA has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its structure allows for modifications that can enhance stability and bioavailability, making it a candidate for therapeutic agents targeting specific diseases.

  • Case Study: Cancer Therapy
    • A study demonstrated that modifying the peptide to enhance its affinity for cancer cell receptors improved its efficacy as a therapeutic agent. The peptide's ability to selectively target cancer cells while sparing normal cells is crucial for reducing side effects in cancer treatments.

Molecular Biology Applications

Cell Signaling Studies
In molecular biology, this peptide is used to investigate cell signaling pathways. Its sequence can mimic natural ligands that bind to cell surface receptors, allowing researchers to study receptor activation and downstream signaling events.

Application Area Details
Cell ProliferationInvestigating how peptides influence cell growth and division through receptor interactions.
Signal TransductionUnderstanding how extracellular signals are translated into cellular responses using modified peptides.

Mechanism of Action

The mechanism by which Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2.TFA exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing various signaling pathways. The peptide’s sequence and structure determine its binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Key Physicochemical Properties:

  • Molecular Formula : Estimated as C₆₃H₁₀₈N₁₈O₂₁·CF₃COOH (including TFA).
  • Molecular Weight : ~1,765.0 g/mol (peptide + TFA).
  • Isoelectric Point (pI) : ~7.2, calculated based on the balance of three basic Lys (pKa ~10.5) and three acidic Asp (pKa ~3.9) residues.
  • Solubility : Likely hydrophilic due to charged Lys and Asp residues, with TFA enhancing solubility in aqueous buffers.

Comparison with Similar Compounds

The following table and analysis compare Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2.TFA with structurally or functionally related peptides.

Compound Name Sequence/Modifications Molecular Weight (g/mol) pI Biological Target Binding Affinity (Ka) Mechanism of Action
Ac-Lys-Leu-Asp-Leu...NH2.TFA Ac-K-L-D-L-K-L-D-L-K-L-D-L-NH2 ~1,765.0 7.2 Hypothetical (e.g., ACE) N/A Multivalent binding (inferred)
Leu-Lys-Pro (LKP) L-K-P 341.4 ~9.5 ACE 2.2–5.3 × 10³ Static quenching, hydrophobic interactions
Autocamtide-2-related peptide.TFA H2N-K-K-A-L-R-R-Q-E-A-V-D-A-L-OH 1,497.74 11.66 CaMKII N/A Competitive inhibition
SFLLRNPNDKYEPF S-F-L-L-R-N-P-N-D-K-Y-E-P-F ~1,900.0 (estimated) N/A Thrombin receptor N/A Mimics thrombin signaling

Structural and Functional Comparisons

Leu-Lys-Pro (LKP)

  • Sequence : A tripeptide (L-K-P) with ACE inhibitory activity.
  • Key Differences :
    • Size/Complexity : LKP is smaller (3 residues vs. 12 residues in the target compound), limiting its multivalent interactions.
    • Binding Affinity : LKP binds ACE with Ka values of 2.2–5.3 × 10³ M⁻¹, indicating moderate affinity. The target compound’s repetitive Lys/Asp motifs could enhance binding through cooperative interactions.
    • Mechanism : LKP induces ACE conformational changes via static quenching and hydrophobic interactions. The target peptide’s extended structure may amplify these effects.

Autocamtide-2-related peptide.TFA

  • Sequence : A 13-residue peptide (K-K-A-L-R-R-Q-E-A-V-D-A-L) targeting CaMKII.
  • Key Differences :
    • Charge Profile : Autocamtide-2 has a high pI (11.66) due to multiple Arg/Lys residues, favoring interactions with negatively charged targets. The target compound’s neutral pI (~7.2) suggests broader compatibility with physiological pH.
    • Biological Target : Autocamtide-2 inhibits CaMKII, a kinase involved in calcium signaling, while the target peptide’s ACE-like sequence hints at blood pressure regulation.

SFLLRNPNDKYEPF

  • Sequence : A 14-residue thrombin receptor agonist.
  • Key Differences :
    • Receptor Specificity : SFLL activates thrombin receptors, triggering phospholipid metabolism and cytosolic calcium elevation. The target peptide’s Leu/Asp repeats lack thrombin’s proteolytic cleavage motif (e.g., Arg-Ser in SFLL).
    • Design Intent : SFLL mimics thrombin’s signaling without proteolytic activity, whereas the target peptide’s repetitive motifs may prioritize structural stability or multienzyme engagement.

Physicochemical and Pharmacokinetic Insights

  • Solubility : The TFA counterion enhances solubility in all compared peptides, but the target compound’s hydrophilicity (GRAVY score ~-0.5, inferred) may exceed Autocamtide-2’s (-0.78) .
  • Stability : Acetylation/amidation in the target peptide and Autocamtide-2 protect against exopeptidase degradation, unlike LKP and SFLL, which lack terminal modifications.

Research Implications

  • Therapeutic Potential: Unlike Autocamtide-2 (kinase inhibition) or SFLL (receptor agonism), the target peptide’s design may prioritize polypharmacology, targeting multiple enzymes or receptors via modular motifs.

Biological Activity

Ac-Lys-Leu-Asp-Leu-Kys-Leu-Asp-Leu-Kys-Leu-Asp-Leu-NH2.TFA is a synthetic peptide that has garnered attention for its potential biological activities. This compound, characterized by a specific sequence of amino acids, is often studied for its interactions with various biological systems, including enzyme activity, cellular signaling, and therapeutic applications.

The biological activity of Ac-Lys-Leu-Asp-Leu-Kys-Leu-Asp-Leu-Kys-Leu-Asp-Leu-NH2.TFA can be attributed to its structural composition, which influences its interaction with biological receptors and enzymes. Peptides like this one typically exhibit their effects through:

  • Receptor Binding : The peptide may bind to specific receptors on cell surfaces, triggering signaling pathways that can lead to various cellular responses.
  • Enzyme Modulation : It may act as a substrate or inhibitor for enzymes, affecting metabolic pathways within cells.

Case Studies and Research Findings

  • Antifibrotic Effects : Research indicates that peptides similar in structure to Ac-Lys-Leu-Asp have shown antifibrotic properties by modulating the activity of angiotensin-converting enzyme (ACE), which plays a role in fibrosis and blood pressure regulation .
  • Cellular Uptake and Efficacy : Studies have demonstrated that the incorporation of hydrophobic amino acids adjacent to aspartate residues enhances bioactivity. This suggests that structural modifications can significantly impact the peptide's effectiveness in cellular environments .
  • Therapeutic Applications : There are ongoing investigations into the use of such peptides in treating conditions like hypertension and heart failure, where modulation of ACE activity could provide therapeutic benefits without undesirable side effects associated with traditional ACE inhibitors .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Receptor InteractionBinds to cell surface receptors, influencing signaling pathways
Enzyme ModulationActs as a substrate/inhibitor for ACE
Antifibrotic EffectsReduces fibrosis through ACE inhibition
Cellular UptakeEnhanced by hydrophobic modifications

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